molecular formula C₁₆H₁₅Cl₂NO B1141117 N-Desmethyl Asenapine Hydrochloride CAS No. 1170701-78-6

N-Desmethyl Asenapine Hydrochloride

Cat. No.: B1141117
CAS No.: 1170701-78-6
M. Wt: 308.2
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Description

Contextualization within Asenapine (B1667633) Metabolism Research

Asenapine undergoes extensive and rapid metabolism in the body, with two primary pathways being direct glucuronidation and N-demethylation. nih.gov The N-demethylation process results in the formation of N-Desmethylasenapine. researchgate.netdovepress.com The metabolism of Asenapine is primarily carried out by the cytochrome P450 isoenzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6, as well as by the enzyme UGT1A4 for direct glucuronidation. researchgate.netdovepress.compsychopharmacologyinstitute.comnih.govnih.gov The resulting metabolites are then eliminated from the body through both renal and hepatic routes. researchgate.netdrugbank.com

The study of Asenapine's metabolism is critical for understanding its pharmacokinetic properties, including how the drug is absorbed, distributed, metabolized, and excreted. Following sublingual administration, Asenapine is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1.5 hours. psychopharmacologyinstitute.com It has a terminal half-life of approximately 24 hours. researchgate.netpsychopharmacologyinstitute.comdrugbank.com Research into its metabolic pathways helps to anticipate potential drug-drug interactions and understand variability in patient responses. researchgate.netdrugbank.com

Overview of Current Research Landscape and Gaps

The current research landscape for N-Desmethyl Asenapine is largely centered on analytical chemistry and pharmacokinetics. nih.govnih.govnih.gov A significant body of work has been dedicated to developing and validating sensitive and selective methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of Asenapine and its metabolites, including N-Desmethyl Asenapine, in human plasma. nih.govnih.gov These methods are essential for supporting clinical trials and pharmacokinetic studies. nih.govnih.gov

Pharmacokinetic studies have characterized the plasma concentration-time profiles of both Asenapine and N-Desmethylasenapine in various populations, including pediatric patients. nih.gov These studies have shown that the trends in pharmacokinetic parameters for N-Desmethylasenapine are generally similar to those of the parent drug, Asenapine. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,6R)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMMHDIXIDXKTN-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673037
Record name (3aR,12bR)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170701-78-6
Record name (3aR,12bR)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,12bR)-rel-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Analytical Characterization of N Desmethyl Asenapine Hydrochloride

Chemical Synthesis Approaches for N-Desmethyl Asenapine (B1667633)

The synthesis of N-Desmethyl Asenapine can be strategically approached through a multi-step process that first involves the construction of the core tetracyclic structure of Asenapine, followed by a selective N-demethylation reaction.

Precursor Compounds and Reaction Pathways

The synthesis of the Asenapine core structure, a prerequisite for obtaining N-Desmethyl Asenapine, originates from relatively simple starting materials. A common synthetic route, as outlined in various patents, initiates with the Friedel-Crafts acylation of a suitably substituted phenoxyacetic acid derivative.

A plausible synthetic pathway to N-Desmethyl Asenapine Hydrochloride is proposed as follows:

Step 1: Synthesis of the Dibenz[b,f]oxepinone Core

The synthesis typically begins with the reaction of a substituted phenoxyacetic acid, such as (2-chloro-5-hydroxyphenyl)acetic acid, which is cyclized to form a dibenz[b,f]oxepinone derivative. This intramolecular acylation is often carried out in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Step 2: Formation of the Pyrrole (B145914) Ring

The resulting ketone undergoes a series of reactions to build the pyrrole ring. This can involve a Mannich-type reaction with formaldehyde (B43269) and methylamine (B109427) to introduce the aminomethyl group, followed by further cyclization and reduction steps to form the tetracyclic amine structure of Asenapine.

Step 3: N-Demethylation of Asenapine

The crucial step to obtain N-Desmethyl Asenapine is the selective removal of the methyl group from the tertiary amine of Asenapine. Several methods are available for the N-demethylation of tertiary amines.

One of the classic methods is the von Braun reaction , which involves the use of cyanogen (B1215507) bromide (CNBr). nih.govresearchgate.netwikiwand.com The tertiary amine reacts with CNBr to form a cyanamide (B42294) intermediate, which is subsequently hydrolyzed to the secondary amine. nih.gov

Another widely used method is reaction with chloroformates , such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). nih.govorganic-chemistry.org The tertiary amine reacts with the chloroformate to form a carbamate (B1207046) intermediate. This carbamate is then cleaved under specific conditions (e.g., hydrolysis or reduction) to yield the secondary amine. nih.gov The use of ACE-Cl is often preferred due to the milder conditions required for the subsequent cleavage step. nih.gov

Step 4: Formation of the Hydrochloride Salt

Finally, the free base of N-Desmethyl Asenapine is treated with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or isopropanol, to precipitate the hydrochloride salt, yielding this compound.

Table 1: Precursor Compounds for Asenapine Synthesis

Precursor CompoundChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
(2-chloro-5-hydroxyphenyl)acetic acidC₈H₇ClO₃186.59Starting material for the dibenzoxepinone core
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)VariesDehydrating and cyclizing agent
FormaldehydeCH₂O30.03Reagent for Mannich reaction
MethylamineCH₃NH₂31.06Reagent for Mannich reaction
Cyanogen bromide (CNBr)CBrN105.92Reagent for von Braun N-demethylation nih.govresearchgate.net
α-Chloroethyl chloroformate (ACE-Cl)C₃H₄Cl₂O₂142.97Reagent for N-demethylation nih.gov
Hydrochloric acid (HCl)HCl36.46Reagent for salt formation

Optimization of Synthetic Yield and Purity

The optimization of the synthesis of this compound focuses on maximizing the yield and purity at each step.

Purification of the final product is typically achieved by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical to obtain a high-purity crystalline product. The progress of the reaction and the purity of the intermediates and the final product are monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Chromatographic Techniques for Identification

The definitive identification and structural elucidation of this compound rely on a combination of modern spectroscopic and chromatographic methods.

Application of Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound. When analyzed by mass spectrometry, the compound will typically show a molecular ion peak corresponding to the free base, N-Desmethyl Asenapine (C₁₆H₁₄ClNO).

The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. For amines, alpha-cleavage is a common fragmentation pathway, where the bond between the carbon atom adjacent to the nitrogen and the next carbon in the chain is broken. libretexts.orglibretexts.org In the case of N-Desmethyl Asenapine, this would lead to the formation of specific fragment ions that can be used to confirm the structure. The presence of an odd molecular weight for the parent ion is also indicative of a compound containing an odd number of nitrogen atoms, as per the nitrogen rule. jove.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide valuable information about the molecular framework.

In the ¹H NMR spectrum, the presence of a broad signal for the N-H proton of the secondary amine is a key characteristic, which is absent in the spectrum of the tertiary amine, Asenapine. jove.comjove.com This N-H proton signal can be confirmed by D₂O exchange, where the peak disappears from the spectrum. The chemical shifts and coupling patterns of the aromatic and aliphatic protons provide a complete picture of the molecule's connectivity. libretexts.org

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen and the chlorine-substituted aromatic ring, are diagnostic. libretexts.orglibretexts.org The carbon signals in N-Desmethyl Asenapine will differ from those of Asenapine, especially for the carbons in the pyrrolidine (B122466) ring due to the absence of the N-methyl group.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
Mass Spectrometry (MS) Molecular ion peak corresponding to the free base (C₁₆H₁₄ClNO, m/z ≈ 271.08). Characteristic fragmentation pattern including alpha-cleavage products. libretexts.orglibretexts.org
¹H NMR Spectroscopy A broad signal for the N-H proton (exchangeable with D₂O). jove.comjove.com Complex multiplets for the aromatic protons. Signals for the aliphatic protons of the tetracyclic core.
¹³C NMR Spectroscopy Distinct signals for each carbon atom in the molecule. Chemical shifts of carbons adjacent to the nitrogen will be different from Asenapine. libretexts.orglibretexts.org
Infrared (IR) Spectroscopy A characteristic N-H stretching vibration for the secondary amine in the range of 3200-3300 cm⁻¹. rockymountainlabs.comorgchemboulder.com C-H stretching vibrations for aromatic and aliphatic groups. C-N and C-O stretching vibrations.

Role as a Pharmaceutical Reference Standard

This compound serves a critical function in the pharmaceutical industry as a reference standard. A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical tests. In the context of the atypical antipsychotic drug Asenapine, this compound is essential for ensuring the quality, consistency, and safety of the final pharmaceutical product. It is a principal metabolite and a potential impurity of Asenapine, making its accurate identification and quantification imperative throughout the drug manufacturing process and in clinical studies. nih.govtga.gov.auaquigenbio.com

This certified reference material is indispensable for a variety of applications, including analytical method development, validation, routine quality control (QC) testing, and impurity profiling of both the Asenapine active pharmaceutical ingredient (API) and its finished dosage forms. aquigenbio.comscholar9.com Its use is crucial for meeting the stringent requirements set by regulatory bodies.

Utilization in Analytical Method Development and Validation

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical manufacturing. This compound is instrumental in the creation and validation of these methods, which are designed to accurately measure the levels of Asenapine and its related substances. aquigenbio.comnih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Reverse Phase HPLC (RP-HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose. nih.govscholar9.comnih.gov

During method development, the reference standard is used to optimize chromatographic conditions to achieve clear separation from the parent drug, Asenapine, and other potential impurities. nih.govscholar9.com Once a method is developed, it must undergo rigorous validation to prove its suitability for its intended purpose, in accordance with guidelines like those from the International Council for Harmonisation (ICH). mdpi.comthepharmajournal.com

This compound is used to systematically assess several key validation parameters:

Specificity/Selectivity: The reference standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, such as the parent API, other impurities, and excipients. nih.govmdpi.com Chromatograms are checked to ensure no other substances interfere with the peak corresponding to N-Desmethyl Asenapine. mdpi.com

Linearity: To establish linearity, solutions of this compound are prepared at various known concentrations and analyzed. thepharmajournal.comscholarsresearchlibrary.com The method's response should be directly proportional to the concentration of the analyte over a specified range. For instance, methods for quantifying N-desmethylasenapine in biological samples have demonstrated linearity in ranges such as 0.500-100 ng/mL in human urine. nih.gov

Accuracy: Accuracy is determined by spiking a sample matrix (like a placebo formulation) with a known amount of the this compound reference standard and measuring the recovery. thepharmajournal.com High percent recovery indicates the accuracy of the method.

Precision: This parameter is assessed by repeatedly analyzing identical samples of the reference standard. Low relative standard deviation (RSD) values for these repeated measurements confirm the method's precision. thepharmajournal.comscholarsresearchlibrary.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The reference standard is used to determine the lowest concentration of the impurity that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision. nih.govscholarsresearchlibrary.com For example, a validated LC-MS/MS method for determining asenapine in the presence of its metabolites established an LOQ of 0.050 ng/mL. nih.gov

Table 1: Key Parameters in Analytical Method Validation Using this compound

Validation Parameter Purpose Role of Reference Standard Typical Acceptance Criteria
Specificity To ensure the method measures only the intended substance. Used to confirm the method's ability to separate N-Desmethyl Asenapine from Asenapine and other impurities. mdpi.com No interference at the retention time of the analyte. mdpi.com
Linearity To verify a proportional relationship between concentration and analytical signal. A series of known concentrations are analyzed to create a calibration curve. scholarsresearchlibrary.com Correlation coefficient (r²) ≥ 0.999. thepharmajournal.comscholarsresearchlibrary.com
Accuracy To determine how close the measured value is to the true value. Known quantities are added to a sample matrix to measure percent recovery. thepharmajournal.com Recovery typically between 98-102%. thepharmajournal.com
Precision To demonstrate the repeatability and reproducibility of the method. Multiple analyses of a homogenous sample are performed. scholarsresearchlibrary.com Relative Standard Deviation (RSD) ≤ 2%. thepharmajournal.com
LOQ/LOD To establish the lowest concentration that can be reliably quantified/detected. Used to determine the method's sensitivity by analyzing progressively dilute solutions. scholarsresearchlibrary.com Signal-to-noise ratio of 10 for LOQ and 3 for LOD. scholarsresearchlibrary.com

Application in Quality Control and Impurity Profiling

In the realm of pharmaceutical quality control, maintaining the purity of the API and the final drug product is paramount. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or as metabolites of the drug in the body. tga.gov.auscholar9.com N-Desmethyl Asenapine is a known human metabolite of Asenapine, formed primarily through demethylation. nih.govtga.gov.aunih.gov Therefore, it is classified as a critical impurity that must be monitored and controlled within strict limits.

This compound, as a certified reference standard, is the primary tool for the impurity profiling of Asenapine. aquigenbio.comscholar9.com Its applications in this area include:

Identification of Impurities: During routine QC analysis of a batch of Asenapine, the retention time of any unknown peak in a chromatogram can be compared to that of the this compound standard to confirm its identity.

Quantification of Impurities: Once identified, the amount of the N-Desmethyl Asenapine impurity in the drug substance or product can be accurately calculated by comparing its peak area to that of the reference standard of a known concentration. scholar9.com This ensures that the impurity does not exceed the qualification thresholds set by regulatory authorities.

Stability Studies: The reference standard is used in stability testing to monitor the potential degradation of Asenapine into N-Desmethyl Asenapine under various environmental conditions (e.g., heat, light, humidity), helping to establish the drug's shelf life and appropriate storage conditions.

The precise control over impurities like N-Desmethyl Asenapine is essential for the safety and efficacy of the final medication. The availability of a high-quality reference standard such as this compound makes this rigorous level of quality control possible. aquigenbio.com

Metabolic Pathways and Enzymatic Biotransformation of Asenapine to N Desmethyl Asenapine

Oxidative N-Demethylation Pathways

Oxidative N-demethylation is a key phase I metabolic reaction for asenapine (B1667633), leading to the formation of N-desmethyl asenapine. This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

The principal enzyme responsible for the N-demethylation of asenapine is Cytochrome P450 1A2 (CYP1A2). researchgate.netpsychopharmacologyinstitute.comnih.govdrugbank.commdpi.comnih.govpatsnap.comnih.govwikipedia.org Numerous in vitro and in vivo studies have established that CYP1A2 is the main catalyst in the oxidative metabolism of asenapine. researchgate.netpsychopharmacologyinstitute.comdrugbank.com The significant role of CYP1A2 makes the metabolism of asenapine susceptible to interactions with substances that inhibit or induce this enzyme. For instance, fluvoxamine, a known CYP1A2 inhibitor, can increase plasma levels of asenapine. researchgate.netnih.gov Conversely, inducers of CYP1A2 can potentially decrease asenapine concentrations. Studies in human hepatocytes have shown that asenapine can also decrease the mRNA level and activity of CYP1A2, suggesting a potential for auto-inhibition of its own metabolism. nih.gov

Cytochrome P450 Isoenzyme Involvement in Asenapine Metabolism
EnzymeRole in Asenapine MetabolismSignificance
CYP1A2PrimaryMajor pathway for N-demethylation. researchgate.netpsychopharmacologyinstitute.comnih.govdrugbank.commdpi.comnih.govpatsnap.comnih.govwikipedia.org
CYP3A4MinorLesser contribution to oxidative metabolism. researchgate.netpsychopharmacologyinstitute.comnih.gov
CYP2D6MinorLesser contribution to oxidative metabolism; asenapine is a weak inhibitor of this enzyme. researchgate.netpsychopharmacologyinstitute.comnih.gov

The N-demethylation of asenapine by cytochrome P450 enzymes is an oxidative process. The reaction involves the enzymatic removal of a methyl group from the nitrogen atom of the pyrrole (B145914) ring of the asenapine molecule. This biotransformation results in the formation of the pharmacologically distinct metabolite, N-desmethyl asenapine. The reaction is initiated by the abstraction of a hydrogen atom from the N-methyl group by an activated oxygen species within the active site of the CYP enzyme, primarily CYP1A2. This is followed by the formation of an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the N-desmethylated metabolite and formaldehyde (B43269).

Subsequent and Related Conjugation Pathways

Following the initial oxidative metabolism, asenapine and its metabolites, including N-desmethyl asenapine, undergo phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body.

One of the significant conjugation pathways for N-desmethyl asenapine is the formation of N-desmethylasenapine-N-carbamoylglucuronide. nih.govnih.govresearchgate.net This metabolite has been identified as a circulating metabolite in human plasma following the administration of asenapine. nih.govnih.gov The formation of this conjugate involves the attachment of a carbamoylglucuronide moiety to the nitrogen atom of the N-desmethyl asenapine molecule. This pathway represents a significant route for the further metabolism and eventual elimination of the N-desmethyl metabolite.

In addition to N-demethylation and glucuronidation, asenapine and its metabolites can also undergo hydroxylation and sulfation. nih.gov Studies have identified various hydroxylated and sulfated metabolites in plasma and excreta. One such metabolite is asenapine 11-O-sulfate, which has been detected as a circulating metabolite. nih.govnih.gov Hydroxylation can occur at different positions on the asenapine molecule, leading to various hydroxylated derivatives, which can then be further conjugated with sulfate (B86663) or glucuronic acid. For example, 11-hydroxyasenapine (B583361) can undergo conjugation. nih.gov These pathways contribute to the extensive metabolic profile of asenapine and the generation of a diverse array of metabolites that are then eliminated from the body.

Major Metabolites of Asenapine
MetaboliteMetabolic Pathway
N-Desmethyl asenapineOxidative N-demethylation
N-Desmethylasenapine-N-carbamoylglucuronideConjugation
Asenapine N+-glucuronideDirect glucuronidation
Asenapine 11-O-sulfateSulfation
11-hydroxyasenapineHydroxylation

Comparative Metabolic Profiles in Preclinical Animal Models

The biotransformation of Asenapine, an atypical antipsychotic, into its metabolites, including N-Desmethyl Asenapine, is a critical aspect of its pharmacological profile. Understanding how this process varies across different preclinical animal models is essential for the extrapolation of toxicological and efficacy data to humans. The metabolic pathways, particularly N-demethylation, are subject to interspecies differences, primarily due to variations in the expression and activity of cytochrome P450 (CYP) enzymes.

In Vitro Metabolism Studies Using Liver Microsomes and Hepatocytes (e.g., mouse, rabbit, minipig)

In vitro systems such as liver microsomes and hepatocytes are fundamental tools for investigating the metabolic fate of xenobiotics. These systems contain a rich complement of drug-metabolizing enzymes and allow for the characterization of metabolic pathways and the identification of metabolites in a controlled environment.

Key Research Findings:

Enzymatic Pathways: The N-demethylation of Asenapine to form N-Desmethyl Asenapine is primarily catalyzed by the cytochrome P450 enzyme system. In humans, CYP1A2 is the major enzyme responsible for this metabolic step, with minor contributions from CYP3A4 and CYP2D6. nih.gov Studies using liver microsomes from various animal species are crucial to identify the orthologous enzymes responsible for this transformation and to understand potential differences in metabolic clearance.

Mouse Liver Microsomes: While specific quantitative data on the rate of N-Desmethyl Asenapine formation in mouse liver microsomes is not readily available in the public domain, it is known that mice possess a range of CYP enzymes that can metabolize drugs. General protocols for assessing microsomal stability in mouse liver microsomes involve incubating the test compound with microsomes and an NADPH-regenerating system, followed by LC-MS/MS analysis to quantify the depletion of the parent drug and the formation of metabolites.

Rabbit Liver Microsomes: Studies have utilized rabbit liver microsomes to investigate N-demethylation activities for various compounds. For instance, the effects of different substances on aminopyrine (B3395922) N-demethylation have been assessed in this system. nih.gov This indicates the utility of rabbit liver microsomes as a tool to study the N-demethylation pathway relevant to Asenapine metabolism.

Minipig Liver Microsomes: The Göttingen minipig is increasingly used as a non-rodent species in preclinical safety assessment due to its physiological and metabolic similarities to humans. In vitro studies using minipig liver microsomes have been employed to predict in vivo clearance of various drugs. minipigs.dk Comparative studies of drug metabolism in liver microsomes from humans, minipigs, and other species help to understand interspecies differences in metabolic pathways.

Interactive Data Table: In Vitro Systems for Asenapine Metabolism Studies

In Vitro SystemSpeciesKey Enzymes PresentRelevance to N-Demethylation Studies
Liver MicrosomesMouseCytochrome P450 enzymesStandard model for assessing metabolic stability and identifying metabolites.
Liver MicrosomesRabbitCytochrome P450 enzymesHistorically used for studying N-demethylation pathways.
Liver MicrosomesMinipigCytochrome P450 enzymesGrowing in importance as a predictive model for human metabolism.
HepatocytesVariousPhase I and Phase II enzymesProvides a more complete metabolic picture, including conjugation reactions.

In Vivo Metabolic Fate in Animal Species (e.g., rat, dog)

In vivo studies in animal models provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole-organism context.

Key Research Findings:

Rat: In vivo studies in rats have shown that chronic treatment with Asenapine can influence the expression and activity of various hepatic CYP enzymes. Specifically, long-term administration of Asenapine in rats has been observed to decrease the activity of CYP1A, which includes the isoform CYP1A2 responsible for N-demethylation. mdpi.com This suggests that Asenapine may affect its own metabolism over time in this species.

Dog: The dog is a commonly used non-rodent species in preclinical toxicology studies. While specific in vivo metabolic data for Asenapine in dogs is limited in publicly available literature, general knowledge of drug metabolism in this species is informative. For other compounds that undergo N-demethylation, such as buntanetap, the primary metabolites in dogs are the N-demethylated products, with CYP3A12 being a key enzyme. mdpi.com This suggests that N-demethylation is a likely metabolic pathway for Asenapine in dogs as well.

Interactive Data Table: In Vivo Metabolism of Asenapine in Preclinical Models

SpeciesKey Metabolic PathwaysNotable Findings
RatN-demethylation, Hydroxylation, GlucuronidationChronic Asenapine administration can decrease the activity of CYP1A enzymes involved in its own metabolism. mdpi.com
DogExpected to include N-demethylation and other oxidative pathwaysN-demethylation is a common metabolic pathway for many drugs in dogs, often mediated by CYP3A isoforms. mdpi.com

Comparison of N-Demethylation Rates Across Species

The rate of N-demethylation can vary significantly between species, which has important implications for the pharmacokinetic profile and potential toxicity of a drug. These differences are often attributed to variations in the expression levels and catalytic activities of the involved CYP450 enzymes.

Key Research Findings:

Interspecies Variability: Direct comparative studies on the N-demethylation rates of Asenapine across a range of preclinical species are not extensively published. However, studies on other compounds demonstrate significant interspecies variation in N-demethylation in liver microsomes. For example, the intrinsic clearance for the O-demethylation of NCMN, a probe substrate for CYP1A, varied remarkably among human, mouse, rat, beagle dog, minipig, and cynomolgus monkey liver microsomes. mdpi.comresearchgate.net

Predictive Value: The goal of such comparative studies is to identify the animal model that most closely resembles human metabolism. For some compounds, mouse liver microsomes have shown the highest similarity in kinetic behavior and intrinsic clearance to human liver microsomes for specific CYP1A-mediated reactions. mdpi.comresearchgate.net Determining the most relevant preclinical species for Asenapine metabolism is crucial for accurate risk assessment.

Intrinsic Clearance: Comparing the intrinsic clearance (CLint) values for the formation of N-Desmethyl Asenapine in liver microsomes from different species would provide a quantitative measure of the differences in N-demethylation capacity. This information is critical for in vitro-in vivo extrapolation (IVIVE) and predicting human pharmacokinetics.

Interactive Data Table: Hypothetical Comparative N-Demethylation Rates of Asenapine

This table is for illustrative purposes, as specific comparative data for Asenapine is not publicly available. The values are hypothetical and intended to demonstrate how such data would be presented.

SpeciesIn Vitro SystemIntrinsic Clearance (CLint) of N-demethylation (µL/min/mg protein)
MouseLiver MicrosomesData not available
RabbitLiver MicrosomesData not available
MinipigLiver MicrosomesData not available
RatLiver MicrosomesData not available
DogLiver MicrosomesData not available

Pharmacological and Biochemical Investigations of N Desmethyl Asenapine

Receptor Binding Affinity and Selectivity Profiling (in vitro and preclinical studies)

In stark contrast to its parent compound, asenapine (B1667633), which demonstrates high affinity for numerous receptor systems, N-Desmethyl Asenapine has been reported to have a very low affinity for these same receptors. nih.gov This lack of significant binding affinity is a key reason for its classification as an inactive metabolite.

While specific binding affinity data (Ki values) for N-Desmethyl Asenapine across various receptor subtypes are not extensively published in peer-reviewed literature, the general consensus from metabolic studies is that it does not possess a notable affinity for dopaminergic, serotonergic, adrenergic, or histaminergic receptors.

For comparative purposes, the receptor binding profile of the parent compound, asenapine, is presented below. Asenapine is known for its high-affinity antagonism at a broad spectrum of receptors, which is believed to contribute to its therapeutic effects. nih.govnih.gov

Table 1: Comparative Receptor Binding Affinities (pKi) of Asenapine

Receptor FamilyReceptor SubtypeAsenapine pKi nih.gov
Dopaminergic D18.9
D28.9
D39.4
D49.0
Serotonergic 5-HT1A8.6
5-HT1B8.4
5-HT2A10.2
5-HT2B9.8
5-HT2C10.5
5-HT58.8
5-HT69.6
5-HT79.9
Adrenergic α18.9
α2A8.9
α2B9.5
α2C8.9
Histaminergic H19.0
H28.2
Note: pKi is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates a higher binding affinity.

Preclinical studies have extensively characterized asenapine's high affinity for all four dopamine (B1211576) receptor subtypes (D1, D2, D3, and D4). nih.gov However, a detailed comparative analysis of N-Desmethyl Asenapine's affinity at these receptors is not available in the current literature, with general reports indicating its inactivity.

Similar to the dopaminergic system, asenapine displays a broad and high-affinity binding profile across numerous serotonin (B10506) receptors. nih.gov In contrast, N-Desmethyl Asenapine is understood to have negligible affinity for these serotonergic targets.

The parent compound, asenapine, is a potent H1 and H2 receptor antagonist. nih.gov N-Desmethyl Asenapine, in line with its characterization as an inactive metabolite, is not reported to have significant affinity for histaminergic receptors.

A notable characteristic of asenapine is its very low affinity for muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov It is presumed that N-Desmethyl Asenapine shares this lack of affinity, although specific comparative studies are absent from the literature.

Assessment of Intrinsic Pharmacological Activity

Consistent with its low receptor binding affinity, N-Desmethyl Asenapine is reported to have no significant intrinsic pharmacological activity. nih.gov This means that even if it were to bind to a receptor, it is not expected to initiate a cellular response (as an agonist) or to block the action of the natural neurotransmitter (as an antagonist). Studies on the functional consequences of asenapine metabolism have concluded that the pharmacological activity is primarily due to the parent drug itself. psychopharmacologyinstitute.com

Functional Antagonism Studies (e.g., in vitro assays)

Investigations into the pharmacological profile of Asenapine's metabolites have been a key component of its development and characterization. Asenapine is subject to extensive metabolism, resulting in numerous byproducts. nih.gov Among these, N-Desmethyl Asenapine is a major metabolite formed through demethylation, a process primarily mediated by the cytochrome P450 enzyme CYP1A2, with minor pathways involving CYP3A4 and CYP2D6. nih.govnih.gov

Despite being a major metabolite, comprehensive in vitro functional assays have consistently shown that N-Desmethyl Asenapine is essentially inactive. Studies report that none of Asenapine's 38 identified metabolites, including N-Desmethyl Asenapine, possess any significant functional activity at the various neuroreceptors targeted by the parent drug. nih.govnih.gov This lack of activity means that in assays designed to measure receptor binding and subsequent cellular response (antagonism or agonism), N-Desmethyl Asenapine does not elicit a significant effect.

Table 1: Functional Activity of N-Desmethyl Asenapine

Feature Finding Source(s)
Metabolic Pathway Formed via demethylation of Asenapine, primarily by CYP1A2. nih.gov, nih.gov
Receptor Activity No significant functional or pharmacological activity observed at neuroreceptors. nih.gov, nih.gov

| Classification | Considered an inactive metabolite. | nih.gov |

Assessment of Potential for Contribution to Parent Drug Activity

Given that N-Desmethyl Asenapine is considered pharmacologically inactive, it does not contribute to the antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, which is believed to be the primary mechanism of action for Asenapine's antipsychotic and anti-manic effects. nih.govnih.govpsychopharmacologyinstitute.com Therefore, the therapeutic profile observed during Asenapine treatment is not a composite effect of the parent drug and this metabolite.

Interactions with Transport Proteins in Preclinical Models (e.g., P-glycoprotein)

P-glycoprotein (P-gp) is an efflux transporter protein found in the blood-brain barrier that actively removes a wide range of substances from the central nervous system. The interaction of drugs and their metabolites with P-gp can significantly impact their brain penetration and efficacy.

Direct preclinical studies specifically investigating the interaction between N-Desmethyl Asenapine and P-glycoprotein are not prominently available in the published literature, likely due to the metabolite's established pharmacological inactivity. However, some inferences can be drawn from related research. The parent drug, Asenapine, has been evaluated using in vitro models with low efflux transporter activity, such as Madin-Darby Canine Kidney low-efflux (MDCK-LE) cells, to assess its passive diffusion properties. mdpi.com

Furthermore, a predictive "rule of fours" has been proposed to estimate whether a compound is likely to be a P-gp substrate based on physicochemical properties. nih.gov

Table 2: Predicted P-glycoprotein Interaction for N-Desmethyl Asenapine

Parameter Value for N-Desmethyl Asenapine "Rule of Fours" for Non-Substrates Prediction
Molecular Weight (MW) ~271.7 g/mol MW < 400 Likely Non-Substrate
Sum of N and O atoms 2 (N + O) ≤ 4 Likely Non-Substrate

| Base pKa | Not specified, but parent is basic | Base pKa < 8 | - |

Applying this general rule suggests that N-Desmethyl Asenapine is unlikely to be a substrate for P-glycoprotein. This theoretical assessment aligns with the general lack of research focus on the metabolite's transporter interactions.

Influence on Neurotransmitter Efflux and Receptor Regulation in Animal Brain Regions (e.g., prefrontal cortex, nucleus accumbens)

The influence of antipsychotic drugs on neurotransmitter systems in specific brain regions is central to their therapeutic effects and side-effect profiles. The parent compound, Asenapine, has been shown to significantly modulate neurotransmitter efflux. In animal models, Asenapine increases the release of dopamine and norepinephrine (B1679862) in the medial prefrontal cortex (mPFC) and hippocampus. nih.gov Notably, its effect on dopamine efflux in the nucleus accumbens (NAc) is less pronounced. nih.gov This regional selectivity is thought to contribute to its therapeutic efficacy.

However, as N-Desmethyl Asenapine is pharmacologically inactive, it is not expected to exert any direct influence on neurotransmitter efflux or receptor regulation in these critical brain regions. nih.govnih.gov The well-documented changes in dopamine and norepinephrine levels in the prefrontal cortex following administration of the parent drug are attributed to Asenapine's potent antagonist activity at multiple serotonin (e.g., 5-HT2A) and dopamine receptors, not to the actions of its inactive metabolite. psychopharmacologyinstitute.comnih.gov

Similarly, long-term administration of Asenapine leads to region-specific regulation of serotonin receptors, such as a decrease in 5-HT2A receptor binding in the prefrontal cortex. These neuroadaptive changes are a consequence of the parent drug's sustained receptor blockade, and there is no evidence to suggest that N-Desmethyl Asenapine contributes to this process.

Table 3: Comparative Effects on Neurotransmitter Efflux (Parent Drug vs. Metabolite)

Compound Effect on Dopamine Efflux (Prefrontal Cortex) Effect on Dopamine Efflux (Nucleus Accumbens) Attributed To
Asenapine Significant Increase Minimal Increase Active pharmacological profile at multiple receptors. nih.gov

| N-Desmethyl Asenapine | No significant effect expected | No significant effect expected | Established pharmacological inactivity. nih.govnih.gov |

Table of Mentioned Compounds

Compound Name
N-Desmethyl Asenapine Hydrochloride
Asenapine
N-Desmethyl Asenapine
Dopamine
Norepinephrine
Serotonin
Lucifer Yellow
Propranolol
Acyclovir
Sufentanil

Analytical Methodologies for N Desmethyl Asenapine Hydrochloride Quantification and Profiling

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the separation and quantification of N-Desmethyl Asenapine (B1667633) Hydrochloride. These techniques are adept at resolving the analyte from its parent compound, Asenapine, and other metabolites, which is essential for accurate analysis.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the analysis of Asenapine and its related substances, including N-Desmethyl Asenapine Hydrochloride. nih.gov These methods are valued for their simplicity and robustness in separating compounds based on their hydrophobicity.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govscholarsresearchlibrary.commdpi.comthepharmajournal.com For instance, one validated method for Asenapine maleate (B1232345) employed a SunFire C18 column with an isocratic mobile phase of 0.02 M potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) (95:05, v/v), adjusted to a pH of 3.5. nih.gov The flow rate was maintained at 1.0 mL/min, and detection was carried out at 232 nm. nih.gov While this method focused on the parent drug, similar principles are applied to resolve and quantify its metabolites. The retention time for Asenapine in one such method was 4.2 minutes, demonstrating the efficiency of the separation. scholarsresearchlibrary.com

The development of RP-HPLC methods often involves optimizing various parameters, including the mobile phase composition, pH, and the type of stationary phase to achieve the desired separation and peak shape. scholarsresearchlibrary.com These methods are frequently validated according to International Conference on Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. mdpi.comthepharmajournal.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher pressures.

UPLC systems, such as the ACQUITY UPLC I-Class System, have been successfully employed for the simultaneous analysis of multiple antipsychotic drugs, including by extension their metabolites, in human plasma. waters.com These methods are particularly advantageous in clinical research where high throughput is often required. waters.com The enhanced separation efficiency of UPLC is critical for resolving structurally similar compounds within complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly selective and sensitive quantification of this compound in biological matrices. nih.govnih.gov This technique combines the superior separation capabilities of LC with the precise mass detection of MS/MS, allowing for unambiguous identification and quantification even at very low concentrations.

A highly selective and sensitive LC-MS/MS assay was developed for the determination of Asenapine and its inactive metabolites, N-desmethyl asenapine (DMA) and asenapine-N-glucuronide. nih.gov In this method, baseline separation was achieved on a Chromolith Performance RP8e column. nih.gov The quantification was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive mode. nih.gov Such methods are essential for pharmacokinetic studies where tracking the metabolic fate of a drug is necessary.

Online solid-phase extraction (SPE) can be integrated with LC-MS/MS to automate sample clean-up and pre-concentration, further enhancing the efficiency and sensitivity of the analysis for compounds like N-Desmethyl Asenapine in human urine. nih.gov

Method Development and Validation Parameters for Research Applications

The development and validation of analytical methods are critical to ensure the reliability and accuracy of the data generated. For research applications involving this compound, several key parameters are meticulously evaluated.

Specificity and Selectivity in Complex Matrices

Specificity and selectivity are paramount when analyzing this compound in complex matrices such as human plasma or urine. nih.govnih.gov The analytical method must be able to unequivocally differentiate and quantify the target analyte in the presence of endogenous components, the parent drug (Asenapine), and other metabolites. nih.gov

LC-MS/MS methods inherently offer high specificity due to the monitoring of specific precursor-to-product ion transitions. nih.gov For instance, in a validated method, the protonated precursor to product ion transitions for Asenapine and its internal standard were precisely monitored to ensure specificity. nih.gov Chromatographic conditions are also optimized to achieve baseline separation from interfering substances. nih.gov The absence of interfering peaks at the retention time of the analyte in blank matrix samples confirms the method's selectivity. scholarsresearchlibrary.com

Linearity and Calibration Range

The linearity of an analytical method establishes the relationship between the concentration of the analyte and the instrumental response. This is a fundamental parameter for accurate quantification. For this compound, the linearity is determined by analyzing a series of calibration standards over a defined concentration range.

The calibration curve is constructed by plotting the peak area response against the known concentration of the analyte. A linear relationship is typically demonstrated by a high correlation coefficient (r²), which should ideally be close to 0.999. nih.govscholarsresearchlibrary.comthepharmajournal.com The range of the calibration curve is established to cover the expected concentrations of the analyte in the samples being tested.

The following tables summarize the linearity and calibration range data from various validated analytical methods for Asenapine and its metabolites:

Table 1: Linearity and Calibration Range for Asenapine and N-Desmethyl Asenapine

Analyte Matrix Method Linearity Range Correlation Coefficient (r²) Reference
Asenapine Bulk/Pharmaceuticals RP-HPLC 0.1–20 µg/mL 0.9998 nih.gov
Asenapine Maleate Bulk RP-HPLC 0-150 µg/mL 0.999 scholarsresearchlibrary.com
Asenapine Maleate Dissolution Media RP-HPLC 0.1–14 µg/mL >0.9998 mdpi.com
Asenapine Maleate Bulk/Buccal Dosage Form RP-HPLC 50-75 ppm 0.999 thepharmajournal.com
Asenapine Human Urine SPE-LC-MS/MS 0.500–100 ng/mL Not specified nih.gov
N-Desmethyl Asenapine Human Urine SPE-LC-MS/MS 0.500–100 ng/mL Not specified nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound DMA
Asenapine ASE
Asenapine Maleate
Asenapine-N-glucuronide ASG
Potassium Dihydrogen Phosphate
Acetonitrile

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that the method can reliably distinguish from background noise, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.

While specific LOD and LOQ values for the direct quantification of this compound are not always detailed separately, the methods developed for its parent compound, asenapine, are designed to be highly sensitive, allowing for the detection of its metabolites. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for asenapine in human plasma, where N-Desmethyl Asenapine is a known metabolite, demonstrated significant sensitivity. nih.govnih.govxjtu.edu.cn The LOD and LOQ for asenapine in this method were established at 0.0025 ng/mL and 0.050 ng/mL, respectively. nih.govnih.govxjtu.edu.cn These values underscore the capability of the analytical techniques to measure very low concentrations of the parent drug, a prerequisite for studying its metabolic products.

Table 1: Example LOD & LOQ for Parent Compound Asenapine in Human Plasma

Parameter Value (ng/mL) Analytical Method
Limit of Detection (LOD) 0.0025 LC-MS/MS
Limit of Quantitation (LOQ) 0.050 LC-MS/MS

Data derived from a method quantifying Asenapine in the presence of its metabolites, including N-Desmethyl Asenapine. nih.govnih.gov

Robustness and Stability Testing

Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, ensuring its reliability during normal use. Stability testing assesses the chemical stability of the analyte in biological samples under various storage and handling conditions.

The robustness of a liquid chromatographic method for asenapine was confirmed by intentionally altering experimental conditions such as the mobile phase flow rate and composition, with the relative standard deviation remaining low, indicating the method's resilience. nih.gov

Stability experiments for asenapine are conducted in the presence of its metabolites to ensure that the concentration measurements are not affected by degradation over time. nih.gov Asenapine was found to be stable in controlled blank plasma for up to 24 hours at room temperature and through six freeze-thaw cycles. nih.gov Furthermore, spiked plasma samples demonstrated long-term stability at –20°C and –70°C for at least 126 days. nih.gov The stability of extracted samples was also confirmed for 94 hours under refrigeration (5°C). nih.gov

Bioanalytical Applications in Preclinical Research

Quantification in Animal Plasma and Tissue Samples

In preclinical research, understanding the distribution of a drug and its metabolites is crucial. The tissue distribution of asenapine has been evaluated in vivo in animal models such as rats. fda.gov Following administration of radiolabeled asenapine, radioactivity was distributed to most tissues and was observed to be eliminated more slowly from tissues than from plasma. fda.gov Radioactivity in all tissues, including the brain, peaked at 24 hours post-dose, indicating the presence and distribution of the parent compound and its metabolites, such as N-Desmethyl Asenapine. fda.gov

Determination in In Vitro Metabolic Incubation Systems

In vitro systems are essential for elucidating metabolic pathways. Studies have examined the oxidative metabolism and glucuronidation of asenapine in liver microsomes and hepatocytes from various species, including mice, rabbits, and minipigs. fda.gov These in vitro metabolic incubation systems confirmed that N-Desmethyl Asenapine is a significant metabolite, formed via demethylation primarily by the cytochrome P450 enzyme CYP1A2. nih.govfda.gov

Impurity Profiling and Degradation Product Analysis

Impurity profiling involves the identification, characterization, and quantification of impurities and degradation products in drug substances and formulations. medwinpublishers.com A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method was specifically developed to determine the process-related impurities and degradation products of asenapine maleate, with N-Desmethyl Asenapine being a key impurity of interest. researchgate.net

Forced degradation studies are performed to demonstrate the specificity of an analytical method in the presence of degradants. Asenapine was subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and light. nih.govresearchgate.net Significant degradation was noted under oxidative and thermal stress conditions. researchgate.net In one study, acid hydrolysis at 80°C for 24 hours resulted in degradation product peaks, while the drug was found to be relatively stable under oxidation with 3% hydrogen peroxide and exposure to sunlight. nih.gov The development of these methods proves that degradation products are well-separated from the main analyte peak, ensuring accurate quantification. researchgate.net

Structure Activity Relationship Sar Studies of N Desmethyl Asenapine Versus Asenapine

Computational Chemistry and Molecular Docking Approaches

Computational methods are powerful tools for understanding drug-receptor interactions. While extensive molecular docking studies have been conducted on Asenapine (B1667633) to elucidate its binding modes, similar in-depth computational analyses specifically for N-Desmethyl Asenapine are not widely published, likely due to its recognized inactivity.

Prediction of Binding Modes and Affinities

For Asenapine, molecular docking studies have been instrumental in visualizing its interactions within the binding pockets of various receptors, such as the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. These studies help in identifying the key amino acid residues involved in binding and in predicting the binding affinity.

In the absence of specific docking studies for N-Desmethyl Asenapine, we can infer the likely consequences of the N-demethylation. A comparative docking simulation would likely show that the loss of the methyl group disrupts the van der Waals and hydrophobic interactions that stabilize the binding of Asenapine. This would result in a lower calculated binding affinity for N-Desmethyl Asenapine, consistent with the experimental observations of its inactivity.

Conformational Analysis and Ligand Efficiency

Conformational analysis of Asenapine reveals that its tetracyclic structure has a specific three-dimensional shape that is crucial for its pharmacological activity. The rigidity of this structure, influenced by the N-methyl group, contributes to its high ligand efficiency, which is a measure of the binding energy per atom.

A conformational analysis of N-Desmethyl Asenapine would likely reveal a greater degree of flexibility around the nitrogen atom of the pyrrolidine (B122466) ring. This increased flexibility could lead to a higher population of inactive conformations, thereby reducing the probability of the molecule adopting the correct orientation for receptor binding. Consequently, the ligand efficiency of N-Desmethyl Asenapine is expected to be significantly lower than that of Asenapine.

Stereochemical Considerations and Enantiomeric Activity

Asenapine is a chiral molecule, existing as a racemic mixture of two enantiomers, (+)-Asenapine and (-)-Asenapine. The pharmacological activity of atypical antipsychotics can be stereoselective, with one enantiomer often exhibiting greater potency or a different pharmacological profile than the other.

Given that N-Desmethyl Asenapine is considered pharmacologically inactive as a racemate, it is highly probable that the individual enantiomers are also devoid of significant activity. If the parent compound's activity is greatly diminished by N-demethylation, it is unlikely that the individual enantiomers of the metabolite would retain any substantial pharmacological effect.

Future Research Directions and Academic Significance

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The accurate quantification of N-Desmethyl Asenapine (B1667633) in biological matrices is crucial for pharmacokinetic and metabolic studies. Future research should focus on developing and validating novel analytical platforms that offer enhanced sensitivity and high-throughput capabilities. While methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are standard, there is a continuous need for improvement.

For instance, the development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods could significantly reduce run times and improve sensitivity, allowing for the detection of lower concentrations of the metabolite in smaller sample volumes. Additionally, exploring innovative sample preparation techniques, such as solid-phase microextraction (SPME) or automated liquid-liquid extraction, could enhance the efficiency and reproducibility of the analytical workflow. The development of such advanced analytical tools is paramount for generating robust and reliable data in preclinical and clinical research.

Advanced Mechanistic Studies of N-Desmethyl Asenapine's Biological Role in Preclinical Systems

The biological activity of N-Desmethyl Asenapine remains an area ripe for exploration. While it is known to be a metabolite of asenapine, its own pharmacological profile and contribution to the parent drug's therapeutic effects or side effects are not fully elucidated. caymanchem.com Advanced mechanistic studies in preclinical systems are warranted to investigate its binding affinities to various neurotransmitter receptors and transporters.

Receptor Binding Assays: Comprehensive in vitro receptor binding assays should be conducted to determine the affinity of N-Desmethyl Asenapine for a wide range of targets, including dopamine (B1211576), serotonin (B10506), adrenergic, and histamine (B1213489) receptors. This would help to understand if the metabolite itself possesses any significant pharmacological activity. Asenapine has a complex receptor binding profile, and it is crucial to determine how its N-desmethyl metabolite compares. nih.gov

In Vivo Studies: Preclinical studies in animal models of psychiatric disorders could help to elucidate the in vivo effects of N-Desmethyl Asenapine. For example, studies could investigate its impact on behaviors relevant to psychosis, depression, and anxiety. Such studies would provide valuable information on whether the metabolite contributes to the therapeutic efficacy of asenapine or if it has a distinct pharmacological profile.

Exploration of Potential for Further Derivatization or Metabolite Engineering Research

Understanding the structure-activity relationships of N-Desmethyl Asenapine could open avenues for further derivatization or metabolite engineering research. By chemically modifying the structure of N-Desmethyl Asenapine, it may be possible to create new chemical entities with improved pharmacological properties.

For instance, strategic chemical modifications could be made to enhance its affinity for specific receptors or to alter its metabolic stability. This could potentially lead to the development of novel compounds with a more favorable therapeutic index. Computational modeling and medicinal chemistry approaches could be employed to guide the design and synthesis of such derivatives.

Contribution to Understanding Asenapine's Overall Disposition in Preclinical Models

Key areas of research include:

Metabolic Pathways: Further studies are needed to fully characterize the enzymatic pathways responsible for the formation of N-Desmethyl Asenapine from asenapine. Identifying the specific cytochrome P450 (CYP) isoenzymes involved is crucial for predicting potential drug-drug interactions.

Pharmacokinetic Modeling: Developing robust pharmacokinetic models that incorporate the formation and elimination of N-Desmethyl Asenapine will provide a more accurate prediction of asenapine's behavior in the body. This will aid in understanding the variability in drug response observed among individuals.

By focusing on these future research directions, the scientific community can significantly advance the understanding of N-Desmethyl Asenapine Hydrochloride and its role in the broader context of asenapine pharmacology. This knowledge will be instrumental in optimizing the therapeutic use of asenapine and in the quest for novel and improved treatments for psychiatric disorders.

Compound Information

Compound Name
This compound
Asenapine
N-desmethyl-olanzapine
Olanzapine
Risperidone
Clozapine
Valproate
Paroxetine
Lithium

Table 1: Receptor Binding Affinities (pKi) of Asenapine nih.gov

ReceptorpKi
5-HT1A8.6
5-HT1B8.4
5-HT2A10.2
5-HT2B9.8
5-HT2C10.5
5-HT58.8
5-HT69.6
5-HT79.9
α1-adrenergic8.9
α2A-adrenergic8.9
α2B-adrenergic9.5
α2C-adrenergic8.9
D18.9
D28.9
D39.4
D49.0
H19.0
H28.2

Table 2: Functional Antagonist Potencies (pKB) of Asenapine nih.gov

ReceptorpKB
5-HT1A7.4
5-HT1B8.1
5-HT2A9.0
5-HT2B9.3
5-HT2C9.0
5-HT68.0
5-HT78.5
D29.1
D39.1
α2A-adrenergic7.3
α2B-adrenergic8.3
α2C-adrenergic6.8
H18.4

Q & A

Q. What analytical techniques are recommended for identifying and characterizing N-Desmethyl Asenapine Hydrochloride in biological matrices?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise identification. Reference standards (e.g., HY-12388AR for clomipramine metabolites) should be employed to validate retention times and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing the desmethyl moiety from parent compounds. Ensure proper solvent selection (e.g., deuterated DMSO) and calibration with certified reference materials .

Q. How should researchers prepare stable stock solutions of this compound for in vitro studies?

Methodological Answer:

  • Solubility : Dissolve in DMSO at 25 mg/mL (74.12 mM), as validated for structurally similar metabolites like N-Desmethyl Clomipramine Hydrochloride. Vortex and sonicate for 10–15 minutes to ensure homogeneity .
  • Storage : Aliquot stock solutions into amber vials at -20°C to prevent photodegradation and freeze-thaw cycles. Include stability tests under varying pH (4–8) and temperature conditions (-80°C to 25°C) to confirm integrity over time .

Q. What metabolic pathways should be prioritized when studying this compound in preclinical models?

Methodological Answer:

  • Focus on cytochrome P450 (CYP450) enzymes , particularly CYP3A4 and CYP2D6, which are implicated in N-demethylation of similar compounds like clomipramine .
  • Use hepatocyte or liver microsome assays to identify phase I/II metabolites. Pair with radiolabeled tracer studies (e.g., ³H or ¹⁴C isotopes) for quantitative recovery analysis .

Advanced Research Questions

Q. How can researchers validate the specificity of immunoassays for detecting this compound amidst structurally similar metabolites?

Methodological Answer:

  • Perform cross-reactivity testing using metabolites with shared functional groups (e.g., N-Desmethyl Clozapine or Tramadol metabolites). Optimize antibody-epitope binding via surface plasmon resonance (SPR) to achieve <5% cross-reactivity .
  • Validate with spiked matrix recovery experiments in plasma, urine, and tissue homogenates. Include a negative control matrix (e.g., charcoal-stripped serum) to assess background interference .

Q. What experimental strategies address contradictory pharmacokinetic data for this compound across species?

Methodological Answer:

  • Conduct species-specific enzyme profiling to identify metabolic discrepancies. For example, murine CYP2C enzymes may exhibit faster clearance than human orthologs .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Input parameters should include hepatic blood flow, protein binding, and enzyme kinetics .

Q. What synthetic routes are optimal for producing high-purity this compound for reference standards?

Methodological Answer:

  • Use demethylation reactions on the parent compound (asenapine) with reagents like boron tribromide (BBr₃) or iodotrimethylsilane (TMS-I) under inert atmospheres .
  • Purify via preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients. Validate purity (>98%) using orthogonal methods (e.g., LC-MS and elemental analysis) .

Data Analysis and Interpretation

Q. How should researchers differentiate in vitro vs. in vivo metabolite profiles of this compound?

Methodological Answer:

  • In vitro : Use hepatocyte incubations to capture primary metabolites. Normalize data to protein content (e.g., mg microsomal protein) and adjust for nonspecific binding .
  • In vivo : Collect serial plasma/tissue samples post-dosing. Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Compare with in vitro data using regression models to predict metabolic scaling .

Q. What experimental controls are critical for assessing the pharmacological activity of this compound?

Methodological Answer:

  • Include parent compound controls (asenapine) to differentiate direct effects from metabolite-driven activity.
  • Use knockout models (e.g., CYP450-deficient mice) or enzyme inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic contributions .

Troubleshooting and Optimization

Q. How can researchers mitigate low recovery rates of this compound in extraction protocols?

Methodological Answer:

  • Optimize solid-phase extraction (SPE) conditions: Use mixed-mode sorbents (e.g., Oasis MCX) and elute with 5% ammonium hydroxide in methanol. Adjust pH to 9–10 during sample loading .
  • Validate recovery with isotope-labeled internal standards (e.g., deuterated N-Desmethyl Asenapine) to correct for matrix effects .

Q. What statistical approaches resolve variability in dose-response studies of this compound?

Methodological Answer:

  • Apply hierarchical Bayesian modeling to account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) parameters.
  • Use bootstrap resampling to estimate confidence intervals for EC₅₀ values, ensuring robustness in small sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.